Neomycin F - 51795-47-2

Neomycin F

Catalog Number: EVT-444096
CAS Number: 51795-47-2
Molecular Formula: C23H45N5O14
Molecular Weight: 615.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paromomycin II is an amino oligosaccharide.
Overview

Neomycin F is a broad-spectrum antibiotic produced by the bacterium Streptomyces fradiae. It is predominantly effective against Gram-negative bacteria and is utilized in both human and veterinary medicine. Neomycin F belongs to the aminoglycoside class of antibiotics, which are characterized by their mechanism of inhibiting bacterial protein synthesis. This compound has been widely used in topical formulations and for treating infections, particularly in the gastrointestinal tract due to its poor absorption when administered orally.

Source and Classification

Neomycin F is derived from the fermentation of Streptomyces fradiae, a soil-dwelling actinobacterium. The classification of neomycin falls under:

  • Class: Aminoglycosides
  • Chemical Family: Amino sugar antibiotics
  • Chemical Structure: Composed of multiple amino sugars linked to a hexose nucleus.
Synthesis Analysis

Methods

The production of neomycin F typically involves two main fermentation techniques: submerged fermentation (SmF) and solid-state fermentation (SSF).

  1. Submerged Fermentation:
    • Involves growing Streptomyces fradiae in liquid media.
    • Requires careful control of environmental parameters such as pH, temperature, and aeration.
  2. Solid-State Fermentation:
    • Utilizes solid substrates (e.g., coconut oil cake) for microbial growth.
    • Has shown advantages in terms of productivity and reduced wastewater generation compared to SmF .

Technical Details

The optimization of medium composition for neomycin production has been studied extensively. Key nutritional factors influencing production include ammonium chloride, sodium nitrate, L-histidine, and ammonium nitrate. Using response surface methodology, optimal concentrations for these nutrients were determined to maximize yield .

Molecular Structure Analysis

Neomycin F's molecular structure consists of several amino sugars linked by glycosidic bonds. The primary structure includes:

  • Molecular Formula: C23_{23}H46_{46}N6_{6}O13_{13}S
  • Molecular Weight: Approximately 614.7 g/mol

The structural configuration allows it to interact effectively with bacterial ribosomes, which is crucial for its function as an antibiotic.

Chemical Reactions Analysis

Neomycin F undergoes various chemical reactions that can modify its structure or enhance its properties:

  1. Formation of Derivatives: Neomycin can react with dabsyl chloride to form derivatives that can be used for analytical purposes.
  2. Hydrolysis Reactions: In aqueous environments, neomycin can hydrolyze, affecting its stability and efficacy.

These reactions are significant for both analytical methods to quantify neomycin in pharmaceutical preparations and for developing new conjugates that enhance its binding affinity .

Mechanism of Action

Neomycin F exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to the production of nonfunctional or toxic proteins. This mechanism is critical for its effectiveness against a wide range of bacterial pathogens.

Data on Mechanism

  • Binding Affinity: Neomycin has a dissociation constant (KD_D) around 1.74 µM, indicating its affinity for RNA sequences during protein synthesis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; poorly soluble in organic solvents.
  • Melting Point: Approximately 200 °C.

Chemical Properties

  • pH Stability: Stable at neutral pH; degradation occurs at extreme pH levels.
  • Storage Conditions: Should be stored in a cool, dry place away from light to prevent degradation.

Relevant analyses have confirmed these properties through various spectroscopic methods .

Applications

Neomycin F has several scientific and medical applications:

  1. Topical Antibiotic: Commonly found in creams and ointments for treating skin infections.
  2. Ocular Preparations: Used in eye drops for bacterial conjunctivitis.
  3. Gastrointestinal Infections: Employed in oral formulations to treat infections due to its limited systemic absorption.
  4. Research Applications: Utilized in molecular biology as a selection agent for genetically modified organisms due to its ability to inhibit protein synthesis.
Chemical Structure and Biosynthesis of Neomycin F

Molecular Configuration and Stereochemical Features

Neomycin F is a minor component within the neomycin antibiotic complex produced by Streptomyces fradiae. Structurally, it belongs to the 2-deoxystreptamine (2-DOS)-containing aminoglycoside family, characterized by a central 2-DOS ring linked to aminosugar moieties via glycosidic bonds. Unlike its more prevalent isomers (neomycin B and C), neomycin F features a distinct stereochemical arrangement at C5''' in the L-neosamine moiety, which critically influences its three-dimensional conformation and biological interactions [3] [9]. The molecule comprises four cyclic units: D-neosamine, 2-DOS, D-ribose, and L-neosamine, forming a pseudotetrasaccharide backbone. Key stereochemical attributes include:

  • Ring Conformations: The D-neosamine unit adopts a stable ⁴C₁ chair configuration, while the L-neosamine ring exhibits flexibility due to equatorial positioning of the C5''' amino group [7].
  • Glycosidic Linkages: β-(1→3) and α-(1→6) linkages connect the ribose and neosamine units to 2-DOS, creating a bent topology that distinguishes it from linear aminoglycosides like streptomycin [3].
  • Functional Groups: Free amino groups at C2'', C2''', and C6''' enable electrostatic interactions with bacterial rRNA, while hydroxyl groups facilitate hydrogen bonding (Table 1) [3].

Table 1: Stereochemical Features of Neomycin F

PositionFunctional GroupStereochemistryBiological Role
C1' (2-DOS)OHSRibose attachment
C5''' (L-neosamine)NH₂RrRNA binding
C4'' (D-ribose)OHEquatorialGlycosidic linkage
C3 (2-DOS)OHAxialStructural rigidity

Biosynthetic Pathways in Streptomyces fradiae

Neomycin F biosynthesis in S. fradiae initiates with the condensation of D-glucose-6-phosphate and UDP-N-acetylglucosamine to form 2-deoxy-scyllo-inosose (DOI), the precursor of 2-DOS. This step is catalyzed by the aminotransferase BtrS (Neo6), which aminates DOI to yield 2-deoxy-scyllo-inosamine [1] [4]. Subsequent modifications involve:

  • Glycosylation: The glycosyltransferase Neo8 attaches N-acetylglucosamine (GlcNAc) to 2-DOS, forming neamine (neomycin A). Neo15 then transfers GlcNAc to ribostamycin (a neamine-ribose intermediate) [1].
  • Deacetylation: The deacetylase Neo16 hydrolyzes GlcNAc moieties to glucosamine, enabling further amination [1].
  • Neosamine Elaboration: The oxidase Neo11 and aminotransferase Neo18 collaboratively convert paromamine to neamine via FAD-dependent dehydrogenation and PLP-mediated transamination. Neo18 also epimerizes D-neosamine C to L-neosamine B at C5''' in neomycin C, a precursor to neomycin F [4] [9].

Neomycin F arises from enzymatic epimerization of neomycin C at C5''' by the radical S-adenosylmethionine (SAM) epimerase NeoN. This enzyme abstracts the C5''' hydrogen via a 5'-deoxyadenosyl radical, generating a substrate radical that undergoes stereoinversion (Fig. 1) [5].

Fig. 1: Biosynthetic Route to Neomycin F2-DOS → Neamine (Neo8) → Ribostamycin (Neo15) → Neomycin C (Neo11/Neo18) → Neomycin F (NeoN)

Enzymatic Modifications and Gene Clusters

The neo gene cluster (∼25 kb) in S. fradiae encodes 15 enzymes governing neomycin F biosynthesis. Key genes include [1] [7] [8]:

  • Early Steps: neo7 (DOI synthase), neo6 (aminotransferase), and neo5/neo11 (dehydrogenases) for 2-DOS formation.
  • Glycosylation: neo8 (GlcNAc transfer to 2-DOS) and neo15 (GlcNAc transfer to ribostamycin).
  • Tailoring Enzymes: neo16 (deacetylase) and neo18 (aminotransferase).
  • Epimerization: neoN (radical SAM epimerase for C5''' inversion).

Regulatory genes afsA-g and neoR positively control the cluster. AfsA-g encodes a γ-butyrolactone (GBL) synthase producing autoinducers that activate the transcriptional regulator AdpA. AdpA binds the neoR promoter, inducing expression of the aphA-neoGH operon (Fig. 2) [8]. NeoR, encoding an ATPase/tetratricopeptide repeat protein, further amplifies transcription of glycosyltransferases and epimerases.

Table 2: Key Enzymes in Neomycin F Biosynthesis

EnzymeGeneFunctionCofactors
Glucosaminyl-6'-oxidaseneo11Dehydrogenation at C6'FAD
6'-Oxoglucosaminyl:L-glutamate aminotransferaseneo18TransaminationPLP
Radical SAM epimeraseneoNC5''' epimerizationS-Adenosylmethionine
Deacetylaseneo16GlcNAc deacetylationZn²⁺

Fig. 2: Regulatory Cascade for neo GenesAfsA-g → GBLs → AdpA → neoR → aphA-neoGH → Glycosyltransferases/Epimerases

Comparative Analysis with Neomycin A, B, and C Isomers

Neomycin F exhibits structural and functional distinctions from other neomycins (Table 3) [3] [9] [10]:

  • Neomycin A (Neamine): A pseudodisaccharide lacking ribose and L-neosamine. It serves as a biosynthetic intermediate but lacks significant antibiotic activity due to impaired rRNA binding.
  • Neomycin B: Dominant isomer featuring L-neosamine B (C5''' S configuration). Demonstrates potent activity against Gram-negative bacilli (MIC ~1 μg/mL for E. coli) due to optimal charge distribution.
  • Neomycin C: Contains D-neosamine C (C5''' R configuration) instead of L-neosamine B. Exhibits 30–50% lower antibiotic potency than neomycin B.
  • Neomycin F: Epimer of neomycin C with L-neosamine F (C5''' S). Its minor abundance in wild-type strains suggests tighter substrate specificity for NeoN than Neo18.

Table 3: Comparative Features of Neomycin Isomers

IsomerStructureSugar MoietiesRelative Potency
Neomycin APseudodisaccharide2-DOS + D-neosamineLow (biosynthetic intermediate)
Neomycin BPseudotetrasaccharide2-DOS + D-ribose + D-neosamine B + L-neosamine BHigh (reference standard)
Neomycin CPseudotetrasaccharide2-DOS + D-ribose + D-neosamine B + D-neosamine CModerate (50–70% of B)
Neomycin FPseudotetrasaccharide2-DOS + D-ribose + D-neosamine B + L-neosamine FUndetermined (minor component)

The C5''' epimerization in neomycin F alters its interaction with the bacterial 30S ribosomal A-site. Molecular dynamics simulations reveal that L-neosamine F stabilizes hydrogen bonds with G1491 and U1406 nucleotides in 16S rRNA, akin to neomycin B but distinct from neomycin C’s suboptimal binding [3] [7].

Properties

CAS Number

51795-47-2

Product Name

Neomycin F

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

Molecular Formula

C23H45N5O14

Molecular Weight

615.6 g/mol

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1

InChI Key

UOZODPSAJZTQNH-VZXHOKRSSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N

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